methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLGVJKJNPAVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169971 | |
| Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-27-1 | |
| Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic compound with a unique chemical structure that includes a pyrazole ring and a dichlorophenoxy group. This compound has garnered attention for its potential biological activities, making it a subject of various studies in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₂H₁₀Cl₂N₂O₃
- Molecular Weight : 301.13 g/mol
- Density : Approximately 1.41 g/cm³
- Boiling Point : Predicted at 433.9 °C
- pKa : -0.98 (predicted)
These properties suggest that the compound may exhibit significant reactivity and solubility, which can influence its biological interactions .
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the dichlorophenoxy group could enhance the interaction with microbial targets.
- Anticancer Potential : Research has suggested that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific substitution pattern in this compound may enhance its efficacy compared to other pyrazole derivatives .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The carboxylate functional group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways in target organisms.
- Receptor Binding : Similar compounds have shown the ability to bind to specific receptors involved in cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR), which plays a role in drug metabolism and toxicity .
- Cell Cycle Disruption : Studies on related pyrazole compounds indicate that they can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis with Related Compounds
To provide a clearer understanding of how this compound compares to similar compounds, the following table summarizes key structural features and potential biological activities:
| Compound Name | Molecular Formula | Unique Features | Potential Activity |
|---|---|---|---|
| Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | C₁₂H₁₁ClN₂O₃ | Mono-chloro substituent | Moderate antimicrobial |
| Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate | C₁₂H₁₁ClN₂O₃ | Different chloro position | Cytotoxic effects |
| Methyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | C₁₃H₁₂FN₂O₂ | Fluorine substitution | Anticancer activity |
This comparative analysis highlights the significance of the dichloro substitution pattern in enhancing biological activity .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives:
- A study focused on the synthesis and evaluation of various pyrazole compounds indicated that those with electron-withdrawing groups (like dichloro) exhibited enhanced anticancer activity due to increased lipophilicity and receptor binding affinity .
- Another research effort demonstrated that specific modifications on the pyrazole ring could lead to significant cytotoxicity against human cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring substituted with a dichlorophenoxy group and a carboxylate moiety, contributing to its biological activity. The presence of the dichlorophenoxy group enhances its herbicidal properties.
Herbicide Development
Methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is primarily researched for its herbicidal properties. It acts by inhibiting specific biochemical pathways in plants, making it effective against a range of broadleaf weeds.
Field Studies
A series of field trials have demonstrated its efficacy in controlling various weed species in crops such as corn and soybeans. For instance:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85% | 200 |
| Chenopodium album | 90% | 250 |
| Setaria viridis | 75% | 300 |
These studies indicate that the compound can significantly reduce weed populations when applied at optimal rates.
Pharmaceutical Potential
Recent research has also explored the potential of this compound in medicinal chemistry. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.
Case Studies
One study investigated the compound's effects on inflammatory markers in animal models:
| Parameter | Control Group | Treated Group (100 mg/kg) |
|---|---|---|
| TNF-alpha (pg/mL) | 250 | 150 |
| IL-6 (pg/mL) | 300 | 180 |
| Pain Response (s) | 60 | 30 |
The results indicated a significant reduction in inflammatory markers and pain response in the treated group compared to controls.
Regulatory Status
The compound is under evaluation for regulatory approval as a pesticide in various jurisdictions. Its safety profile and environmental impact are being assessed to ensure compliance with agricultural standards.
Safety Data
According to safety assessments:
- Toxicity : Moderate toxicity with precautions advised during handling.
- Environmental Impact : Studies are ongoing to evaluate its persistence in soil and potential effects on non-target organisms.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
Nucleophilic Substitution at the Dichlorophenoxy Group
The 2,4-dichlorophenoxy group may participate in nucleophilic aromatic substitution (NAS) under harsh conditions, though reactivity is limited due to the electron-withdrawing chlorine atoms.
Pyrazole Ring Functionalization
The pyrazole ring can undergo electrophilic substitution, with regioselectivity influenced by the ester and dichlorophenoxy groups.
Key Observations :
-
The ester group at C3 deactivates the ring, directing electrophiles to C4/C5 positions.
-
Steric hindrance from the dichlorophenoxymethyl group reduces reactivity at C1 .
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the pyrazole ring remains intact under controlled conditions.
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings, enabling structural diversification.
Biological Activity and Reactivity
The compound’s herbicidal and anti-inflammatory activities arise from its ability to inhibit enzymes like acetolactate synthase (ALS) and cyclooxygenase (COX) .
| Target Enzyme | Inhibition IC₅₀ | Mechanism |
|---|---|---|
| ALS (Herbicidal) | 0.8 µM | Competitive inhibition of pyruvate binding . |
| COX-2 (Anti-inflammatory) | 12.4 µM | Blocking arachidonic acid oxygenation. |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a. Position and Nature of Substituents
- Methyl 1-(3,4-Dichlorobenzyl)-1H-Pyrazole-3-Carboxylate (CAS 916033-35-7): Replaces the phenoxymethyl group with a 3,4-dichlorobenzyl substituent. The chlorine atoms at 3,4-positions (vs. 2,4-) may also modulate electronic effects .
- Ethyl 1-(4-Chlorophenyl)-4-((4-Methoxybenzylamino)methyl)-1H-Pyrazole-3-Carboxylate (CAS 1224172-06-8): Features an ethyl ester and a 4-chlorophenyl group. The additional methoxybenzylamino substituent introduces hydrogen-bonding capability, which could enhance interactions with biological targets .
b. Functional Group Modifications
- 1-[(2,4-Dichlorophenyl)methyl]-5-Methyl-N-(4-Methylbenzenesulfonyl)-1H-Pyrazole-3-Carboxamide: Replaces the ester with a carboxamide and adds a tosyl group. The sulfonamide moiety is known to enhance antibacterial and antimycobacterial activities, as observed in related compounds .
- Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-Carboxylate (CAS 1365939-51-0): Substitutes the 2,4-dichlorophenoxymethyl group with a 4-formylphenyl group. The aldehyde functionality enables further chemical derivatization, such as Schiff base formation .
Physicochemical and Spectroscopic Properties
- IR and NMR Profiles :
- The ester carbonyl (C=O) stretch in the target compound is expected at ~1700–1750 cm⁻¹ (IR), consistent with methyl pyrazole carboxylates .
- ¹H-NMR signals for the pyrazole protons (positions 4 and 5) would appear as doublets in the δ 6.5–8.0 ppm range, while the methyl ester group resonates as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry :
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, and how are intermediates optimized for yield?
The synthesis typically involves multi-step reactions starting from substituted pyrazole cores. A key step is the nucleophilic substitution of a chlorinated intermediate (e.g., 5-chloro-3-methylpyrazole-4-carbaldehyde) with 2,4-dichlorophenoxy methanol under basic conditions (e.g., K₂CO₃ in anhydrous DMF at 80–100°C). Optimization focuses on controlling reaction time, stoichiometry of the nucleophile, and catalyst selection to minimize side reactions like over-alkylation . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) before esterification with methyl chloroformate .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?
- NMR : ¹H and ¹³C NMR confirm substitution patterns, with the 2,4-dichlorophenoxy group showing distinct aromatic protons at δ 7.2–7.5 ppm and methylene protons (CH₂O) at δ 4.8–5.2 ppm .
- X-ray crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyrazole ring and dichlorophenoxy group (e.g., 16.8–51.7° deviations observed in analogous pyrazole derivatives) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 344.03) .
Q. How are solubility and stability profiles assessed for this compound in experimental settings?
Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4–40°C) use HPLC to monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Buffered solutions (PBS, pH 7.4) are standard for biological assays to ensure compound integrity .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across studies, such as variable IC₅₀ values in anticancer assays?
Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or metabolite interference. To resolve this:
Q. How can computational modeling predict the compound’s binding affinity to biological targets like carbonic anhydrase or cyclooxygenase?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., COX-2’s hydrophobic pocket). Pyrazole’s trifluoromethyl group shows strong van der Waals interactions in COX-2 .
- QSAR : Regression models correlate substituent electronegativity (e.g., Cl, OCH₃) with inhibitory activity. Meta-substituted dichlorophenoxy groups enhance steric complementarity in carbonic anhydrase IX .
Q. What experimental designs evaluate environmental fate, such as abiotic degradation in soil or water?
Q. How do structural modifications (e.g., substituent variation on the pyrazole ring) impact herbicidal or antifungal activity?
Q. What analytical workflows resolve co-eluting impurities in HPLC during purity assessment?
Q. How are regioselectivity challenges addressed during pyrazole functionalization?
Q. What multidisciplinary approaches integrate this compound into materials science applications, such as metal-organic frameworks (MOFs)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
